molecular formula C7H4N4S B2627398 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile CAS No. 51991-90-3

2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile

Cat. No.: B2627398
CAS No.: 51991-90-3
M. Wt: 176.2
InChI Key: JWUMXGBJSDZWJV-UHFFFAOYSA-N
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Description

2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile is an organic compound with the molecular formula C7H4N4S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile typically involves the reaction of thiazole derivatives with malononitrile. One common method includes the condensation reaction between 2-aminothiazole and malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A precursor in the synthesis of 2-[(1,3-thiazol-2-ylamino)methylidene]malononitrile.

    Thiazole: The parent compound with a similar ring structure.

    Malononitrile: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific combination of the thiazole ring and malononitrile moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(1,3-thiazol-2-ylamino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4S/c8-3-6(4-9)5-11-7-10-1-2-12-7/h1-2,5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUMXGBJSDZWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51991-90-3
Record name 2-((1,3-THIAZOL-2-YLAMINO)METHYLENE)MALONONITRILE
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